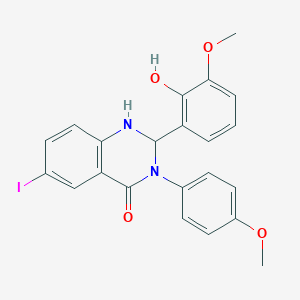![molecular formula C22H19FN4O2 B331589 1-(4-FLUOROPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(2-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE](/img/structure/B331589.png)
1-(4-FLUOROPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(2-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-FLUOROPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(2-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(2-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.
Substitution Reactions:
Methylene Bridge Formation: The final step involves the formation of the methylene bridge, which can be accomplished using aldehydes or ketones under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the pyrazole ring or the methylene bridge, potentially leading to the formation of dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dihydropyrazoles.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-FLUOROPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(2-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl and hydroxy-methylphenyl groups could facilitate binding to hydrophobic pockets or active sites, influencing the compound’s efficacy and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenyl)-4-{[5-hydroxy-3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 2-(4-bromophenyl)-4-{[5-hydroxy-3-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The presence of the fluorine atom in 1-(4-FLUOROPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(2-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding. These properties can enhance the compound’s reactivity and interaction with biological targets compared to its chlorinated or brominated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C22H19FN4O2 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
(4Z)-2-(4-fluorophenyl)-5-methyl-4-[[5-methyl-2-(2-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylidene]pyrazol-3-one |
InChI |
InChI=1S/C22H19FN4O2/c1-13-6-4-5-7-20(13)27-22(29)19(15(3)25-27)12-18-14(2)24-26(21(18)28)17-10-8-16(23)9-11-17/h4-12,25H,1-3H3/b18-12- |
Clave InChI |
RGRLRKCJIZRMHI-PDGQHHTCSA-N |
SMILES isomérico |
CC1=CC=CC=C1N2C(=O)C(=C(N2)C)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)F)C |
SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(N2)C)C=C3C(=NN(C3=O)C4=CC=C(C=C4)F)C |
SMILES canónico |
CC1=CC=CC=C1N2C(=O)C(=C(N2)C)C=C3C(=NN(C3=O)C4=CC=C(C=C4)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B331507.png)
![(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B331511.png)
![Ethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B331512.png)
![2-[[(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzoic acid](/img/structure/B331513.png)
![4-bromophenyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B331514.png)
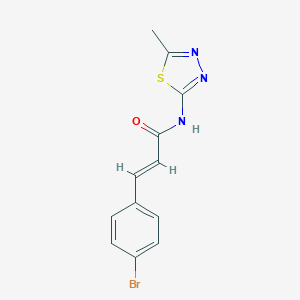
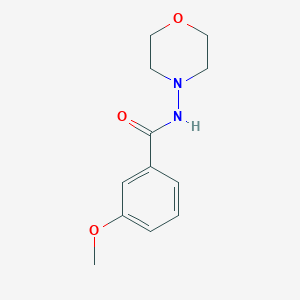
![ETHYL 2-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-AMIDO}-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B331523.png)
![4-methoxy-N-[4-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide](/img/structure/B331524.png)
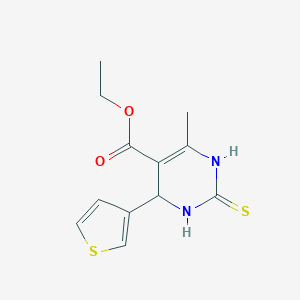
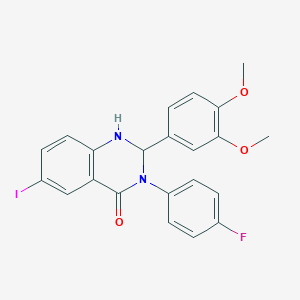
![4-{3-[(2-bromobenzyl)oxy]benzylidene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331527.png)
![Ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B331529.png)
